molecular formula C16H16N2 B14903800 (2R,2'R)-2,2'-Biindoline

(2R,2'R)-2,2'-Biindoline

Cat. No.: B14903800
M. Wt: 236.31 g/mol
InChI Key: VTRXPGMEDRKZSJ-HZPDHXFCSA-N
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Description

(2R,2’R)-2,2’-Biindoline is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of two indoline units connected at the 2-position, resulting in a unique stereochemistry. This compound is known for its applications in asymmetric synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-2,2’-Biindoline typically involves the coupling of two indoline units. One common method is the catalytic asymmetric hydrogenation of 2,2’-biindole, which can be achieved using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or ligands to direct the formation of the (2R,2’R) configuration.

Industrial Production Methods

Industrial production of (2R,2’R)-2,2’-Biindoline often relies on scalable catalytic processes. These methods ensure high yields and enantiomeric purity, which are crucial for its applications in pharmaceuticals and fine chemicals. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R)-2,2’-Biindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydroindoline compounds, and various substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(2R,2’R)-2,2’-Biindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: (2R,2’R)-2,2’-Biindoline is employed in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2R,2’R)-2,2’-Biindoline involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment for the reaction. This coordination facilitates the selective formation of one enantiomer over the other. In biological systems, the compound may interact with cellular targets, influencing pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2R,2’R)-2,2’-Bipyrrolidine: Another chiral compound with similar applications in asymmetric synthesis.

    (R,R)-2,2’-Bipyrrolidinyl: Used as a chiral ligand in various catalytic processes.

    (1R,2R)-(-)-1,2-Diaminocyclohexane: Known for its use in chiral catalysis and as a building block for complex molecules.

Uniqueness

(2R,2’R)-2,2’-Biindoline stands out due to its unique indoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other chiral compounds may not perform as well.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

(2R)-2-[(2R)-2,3-dihydro-1H-indol-2-yl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1

InChI Key

VTRXPGMEDRKZSJ-HZPDHXFCSA-N

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C21)[C@H]3CC4=CC=CC=C4N3

Canonical SMILES

C1C(NC2=CC=CC=C21)C3CC4=CC=CC=C4N3

Origin of Product

United States

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